molecular formula C21H24N4O2S B2519929 N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-11-3

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2519929
CAS RN: 476449-11-3
M. Wt: 396.51
InChI Key: NEIRPHMBBWKVLQ-UHFFFAOYSA-N
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Description

The compound "N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with biological receptors. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamide groups and substituted triazoles, which are often of interest in medicinal chemistry for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted benzamides and triazoles. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction involving a triazole and an aldehyde under reflux conditions, yielding an 88% success rate . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds. The presence of a methoxybenzamide moiety is a common feature in these molecules, which is also part of the compound of interest, indicating that similar structural analysis methods would be applicable.

Chemical Reactions Analysis

While the specific chemical reactions of "N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" are not detailed in the provided papers, the papers do discuss the binding affinities of similar compounds to biological receptors . The compound's potential to undergo specific interactions with dopamine D4 receptors, as seen with N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, suggests that it may also participate in selective chemical reactions within biological systems, possibly leading to therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their chromatographic behavior. For example, the retention of N-ethylbenzamides on reversed-phase liquid chromatographic columns is influenced by the nature and position of substituents on the benzamide moiety . This information can be used to predict the behavior of the compound of interest in a chromatographic system, which is valuable for its purification and analysis. The molecular connectivity indices calculated for these compounds also provide insight into their structural properties, which can be correlated with their retention times .

Scientific Research Applications

Antimicrobial Applications

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and related compounds have been explored for their antimicrobial properties. For instance, a study by Desai et al. (2013) synthesized and screened a series of compounds including 4-methoxybenzamides for in vitro antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli. These compounds also showed inhibitory action against fungi like Candida albicans, highlighting their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Analytical Chemistry

The compound's derivatives have been used in analytical chemistry for understanding liquid chromatographic retention. For example, a study by Lehtonen (1983) investigated the retention of N-ethylbenzamides, substituted with groups like methoxy at various positions, using different chromatographic columns. This research aids in understanding structure-retention relationships in chromatography (Lehtonen, 1983).

Cancer Research

Compounds structurally related to N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been evaluated for their potential in cancer treatment. A study by Šermukšnytė et al. (2022) synthesized triazole derivatives and assessed their cytotoxicity against various cancer cell lines, including melanoma and breast cancer. Some compounds exhibited significant cytotoxicity, particularly against melanoma cell lines, suggesting potential application in cancer therapy (Šermukšnytė et al., 2022).

Material Science

In material science, derivatives of this compound have been used in the synthesis of novel materials. For instance, Aly et al. (2017) explored the synthesis of 5-aminopyrazoles, which involved reactions with compounds similar to N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. Such research contributes to the development of new materials with potential applications in various industries (Aly et al., 2017).

properties

IUPAC Name

N-[[4-ethyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-25-19(14-22-20(26)17-10-12-18(27-3)13-11-17)23-24-21(25)28-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIRPHMBBWKVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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